
2-(Dimethoxymethyl)pyrrolidine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “2-(Dimethoxymethyl)pyrrolidine hydrochloride” are not available, pyrrolidine derivatives are often synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Wissenschaftliche Forschungsanwendungen
Polar [3+2] Cycloaddition
Pyrrolidines, including 2-(Dimethoxymethyl)pyrrolidine hydrochloride, are critical heterocyclic organic compounds with various applications in medicine and industry, such as in the production of dyes or agrochemical substances. A study focused on the synthesis of pyrrolidines in a [3+2] cycloaddition reaction demonstrated the polar nature of the reaction and its progression under mild conditions, leading to the formation of (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine as a single reaction product. This suggests that 2-(Dimethoxymethyl)pyrrolidine hydrochloride can be involved in similar polar [3+2] cycloaddition reactions for the synthesis of other pyrrolidine derivatives (Żmigrodzka et al., 2022).
Antiviral Activity
A study on 5-(Dimethoxymethyl)-2'-deoxyuridine, a structurally related compound to 2-(Dimethoxymethyl)pyrrolidine hydrochloride, revealed significant antiviral activity against orthopoxviruses. This gem diether nucleoside, due to its dimethyl gem diether moiety, showed a promising lead for the treatment of orthopoxvirus infections, presenting a potential application area for similarly structured compounds like 2-(Dimethoxymethyl)pyrrolidine hydrochloride in antiviral research (Fan et al., 2006).
Analytical Chemistry Applications
2-(Dimethoxymethyl)pyrrolidine hydrochloride can be relevant in analytical chemistry for the detection and quantification of impurities in pharmaceuticals. A related study developed and validated an LC/MS/MS method for the quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity, in pantoprazole sodium drug substances. This demonstrates the compound's potential use in the development of sensitive and selective analytical methods (Venugopal et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(dimethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)6-4-3-5-8-6;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRQJVNUZZHFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



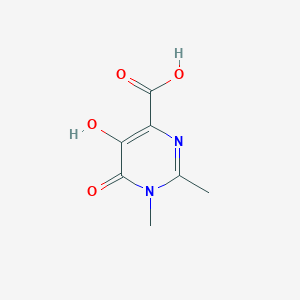



![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)
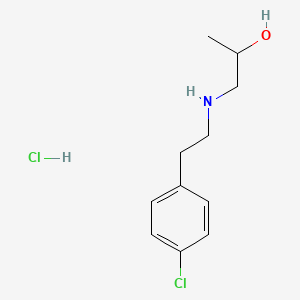
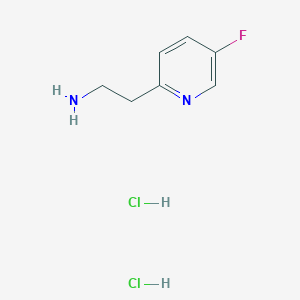
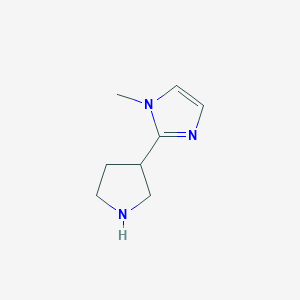
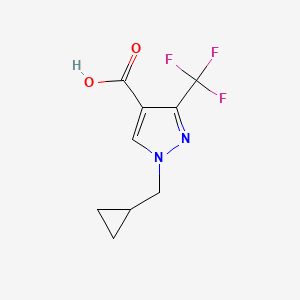
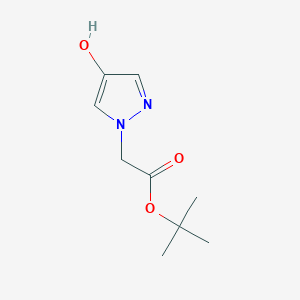
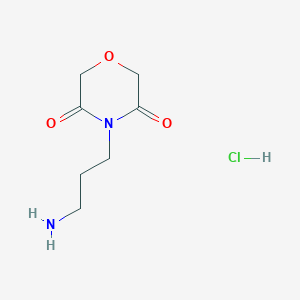

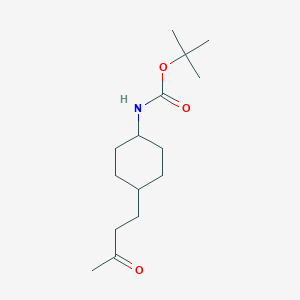
![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)